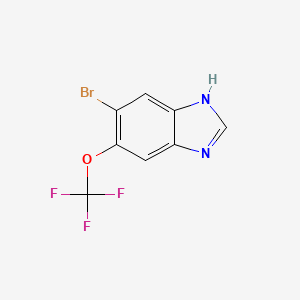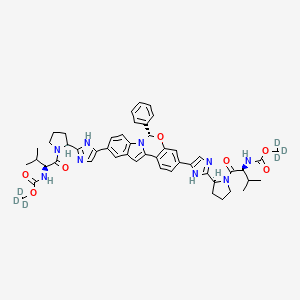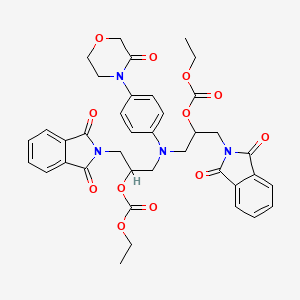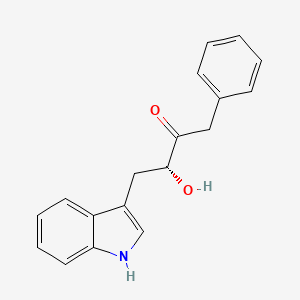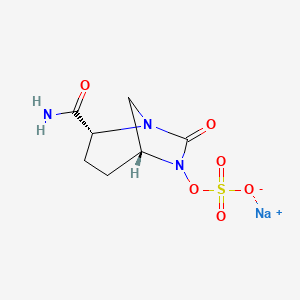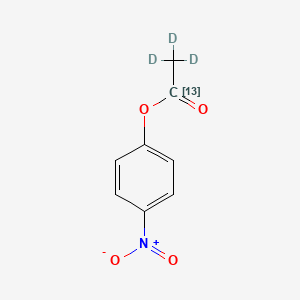![molecular formula C23H26BrNO2 B13432674 Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom, a benzyl group, and an ethyl ester functional group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Bromine Atom: Bromination of the naphthalene ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spiro Ring Formation: The spiro ring is formed through a cyclization reaction involving a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro configuration play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1’-benzyl-6-chloro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-fluoro-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
- Ethyl 1’-benzyl-6-iodo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate
Uniqueness
Ethyl 1’-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The spiro configuration also contributes to its unique chemical and physical properties.
Eigenschaften
Molekularformel |
C23H26BrNO2 |
|---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
ethyl 1'-benzyl-7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H26BrNO2/c1-2-27-22(26)21-15-25(14-17-7-4-3-5-8-17)16-23(21)12-6-9-18-13-19(24)10-11-20(18)23/h3-5,7-8,10-11,13,21H,2,6,9,12,14-16H2,1H3 |
InChI-Schlüssel |
LVOJDMZMGWDMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
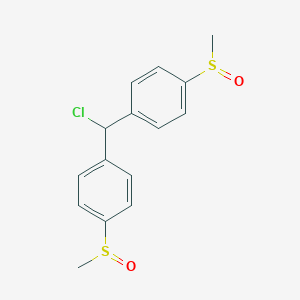
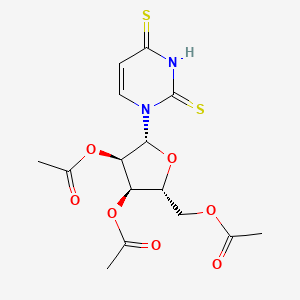

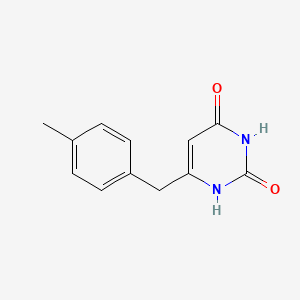
![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
